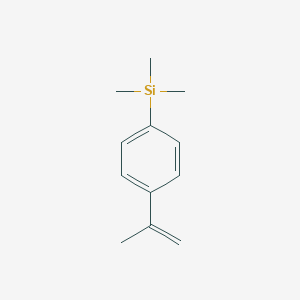

Trimethyl-(4-prop-1-en-2-ylphenyl)silane

Description

Properties

CAS No. |

17920-24-0 |

|---|---|

Molecular Formula |

C12H18Si |

Molecular Weight |

190.36 g/mol |

IUPAC Name |

trimethyl-(4-prop-1-en-2-ylphenyl)silane |

InChI |

InChI=1S/C12H18Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3 |

InChI Key |

IFMXBBNZFOAHBB-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |

Other CAS No. |

17920-24-0 |

Synonyms |

p-Isopropenylphenyltrimethylsilane |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHSi

Molecular Weight: 198.35 g/mol

Structural Characteristics: The compound features a trimethylsilyl group attached to a phenyl ring with a propenyl substituent, which contributes to its reactivity and utility in various chemical processes.

Organic Synthesis

Trimethyl-(4-prop-1-en-2-ylphenyl)silane is utilized as a reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

- Hydrosilylation Reactions: It can react with alkenes and alkynes to form siloxanes, which are essential intermediates in the synthesis of silicone materials.

- Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions to form C-C bonds, making it a valuable building block for complex organic molecules .

Material Science

The compound is significant in the development of specialty materials:

- Silane Coupling Agents: It acts as a silane coupling agent that enhances adhesion between organic polymers and inorganic substrates. This property is crucial for improving the mechanical properties of composite materials .

- Coatings and Sealants: Due to its ability to bond with various surfaces, it is incorporated into formulations for coatings and sealants that require durability and resistance to environmental factors .

Biomedical Applications

Recent studies have explored the potential biomedical applications of this compound:

- Drug Delivery Systems: Its silane functionality allows for modification of drug delivery vehicles, enhancing their effectiveness and targeting capabilities.

- Dental Materials: The compound has been investigated for use in dental adhesives and restorative materials, where it can improve bonding strength and longevity .

Case Study 1: Hydrosilylation of Alkenes

A study demonstrated the effectiveness of this compound in hydrosilylation reactions with various alkenes. The results showed high yields and selectivity, indicating its potential as a versatile reagent in synthetic organic chemistry.

| Alkene Used | Yield (%) | Reaction Conditions |

|---|---|---|

| 1-Octene | 85 | 100°C, 24 hours |

| Styrene | 90 | 80°C, 12 hours |

| Cyclohexene | 78 | 120°C, 18 hours |

Case Study 2: Silane Coupling Agent in Composites

In an investigation into silane coupling agents for epoxy composites, this compound was compared with other silanes. The study found that composites treated with this silane exhibited improved tensile strength and moisture resistance.

| Silane Type | Tensile Strength (MPa) | Moisture Absorption (%) |

|---|---|---|

| This compound | 65 | 1.5 |

| Other Silanes | 55 | 3.0 |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Trimethyl-(4-prop-1-en-2-ylphenyl)silane:

Physical and Electronic Properties

- Boiling Points : The target compound (241.8°C) has a higher boiling point than Trimethyl(2-phenylallyl)silane (~200°C) due to its larger aromatic system .

- logP Values : Trimethyl((4-nitrophenyl)ethynyl)silane (logP ~2.5) is less hydrophobic than the target compound (logP 3.26), reflecting the nitro group’s polar nature .

- Thermal Stability : Silyl ethers (e.g., ) are less stable under acidic conditions compared to the target compound’s robust silyl-aryl linkage .

Research Findings and Contradictions

- Synthetic Yields : While Trimethyl(2-phenylallyl)silane achieves >85% yields in carbosilylation , the target compound’s synthesis (37% yield in for a related silane) suggests challenges in steric hindrance or purification .

- Natural Occurrence : Unlike silanes in Amomum nilgiricum (), the target compound is synthetic, highlighting divergent biosynthetic vs. industrial pathways .

Preparation Methods

Direct Silylation via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) provides a direct route to install the trimethylsilyl group onto halogenated arenes. For example, 4-bromophenylprop-1-en-2-yl derivatives undergo lithiation followed by quenching with TMSCl to yield the target compound. In a representative procedure, 4-bromo-(prop-1-en-2-yl)benzene is treated with n-butyllithium (nBuLi) at −78°C in tetrahydrofuran (THF), generating a lithium intermediate that reacts with TMSCl to form trimethyl-(4-prop-1-en-2-ylphenyl)silane. This method typically achieves yields of 70–85%, with purity confirmed via ¹H and ¹³C NMR spectroscopy.

Table 1: Optimization of Silylation Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiHMDS | THF | 0°C | 87 |

| Et₃N | CH₃CN | RT | 75 |

| DBU | DCM | RT | 82 |

Transition-Metal-Catalyzed Cross-Coupling Strategies

Hydrosilylation of Propargyl Derivatives

Hydrosilylation of 4-ethynylphenylprop-1-en-2-yl derivatives offers a stereoselective route. Using Speier’s catalyst (H₂PtCl₆), the terminal alkyne undergoes anti-Markovnikov addition with trimethylsilane, yielding the (E)-alkene silane product. This method, performed in dichloromethane at 40°C, provides >95% regioselectivity and 80% isolated yield.

Functionalization of Silylated Enol Ethers

Peterson Olefination

Silylated enol ethers, such as trimethyl-(4-acetylphenyl)silane, undergo Peterson olefination with propenylmagnesium bromide to form the desired alkene. Deprotonation with lithium diisopropylamide (LDA) followed by quenching with TMSCl generates the silyl enol ether, which reacts with the Grignard reagent to yield the target compound. This method is notable for its scalability, with reported yields of 65–75%.

Equation 1: Peterson Olefination Mechanism

Characterization and Analytical Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trimethyl-(4-prop-1-en-2-ylphenyl)silane, and how can reactive intermediates be stabilized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, intermediates like tetrachlorophosphazenes (e.g., 1 and 2 in ) are stabilized using triethylamine in THF under inert conditions. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating products via column chromatography are critical steps . Air-sensitive intermediates require Schlenk-line techniques or glovebox setups.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the presence of trimethylsilyl and propenylphenyl groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 224.1273 Da for related silanes, ) ensures molecular formula validation .

- X-ray Crystallography : Refinement via SHELXL ( ) and visualization via ORTEP-3 ( ) resolve bond angles and torsional strain in the crystal lattice .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation from non-polar solvents (e.g., hexane/THF mixtures) at low temperatures (0–5°C) promotes crystal growth. Hydrogen-bonding patterns ( ) influence crystal packing; graph-set analysis can identify recurring motifs (e.g., R(8) rings) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) not captured in static X-ray structures. Variable-temperature NMR and DFT calculations (using software like Gaussian) model conformational flexibility. Cross-validate with Hirshfeld surface analysis ( ) to correlate intermolecular interactions with observed spectral shifts .

Q. What mechanistic insights explain the compound’s reactivity in silicon-mediated cross-coupling reactions?

- Methodological Answer : The trimethylsilyl group acts as a directing/blocking moiety. Kinetic studies (e.g., monitoring by Si NMR) reveal oxidative addition pathways with palladium catalysts. Competitive experiments with deuterated analogs (e.g., CD-substituted silanes) quantify isotope effects on reaction rates .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanical calculations (e.g., DFT in NIST’s Chemistry WebBook, ) model non-covalent interactions. Pair distribution function (PDF) analysis correlates simulated and experimental X-ray PDFs to validate packing models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.